molecular formula C30H18O12 B079076 Aurofusarin CAS No. 13191-64-5

Aurofusarin

Cat. No. B079076
CAS RN: 13191-64-5
M. Wt: 570.5 g/mol
InChI Key: VSWWTKVILIZDGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aurofusarin synthesis involves complex biogenetical processes, with rubrofusarin acting as a key intermediate. Early research established its structure through partial methylation of rubrofusarin and subsequent oxidative coupling, revealing its dimeric nature. Modern studies have developed more efficient synthesis methods, including annulation involving pyrone addition to a quinone and dehydrogenative coupling, highlighting the challenges in synthesizing such a complex molecule and understanding its atropisomeric stability (Morishita, Takeda, & Shibata, 1968); (Qi et al., 2018).

Molecular Structure Analysis

The molecular structure of aurofusarin has been elucidated through comparative spectrometric studies, revealing a dimeric naphthoquinonepyrone structure. This structural insight was crucial for understanding the compound's chemical properties and potential biological activities (Shibata, Morishita, Takeda, & Sakata, 1968).

Chemical Reactions and Properties

Aurofusarin's chemical reactions, particularly its biosynthesis pathway, involve multiple enzymatic steps. Studies have shown that the biosynthesis of aurofusarin in Fusarium graminearum involves a gene cluster with specific enzymes playing key roles in its formation. Notably, the enzymatic pathway links the synthesis of naphthopyrones and naphthoquinones, with rubrofusarin identified as an intermediate (Frandsen et al., 2006).

Physical Properties Analysis

The physical properties of aurofusarin, such as its pigmentation effect, are significant for Fusarium species, providing a red pigmentation to the cell wall. These properties are not only important for the fungal physiology but also affect the appearance of contaminated food and feed products.

Chemical Properties Analysis

Aurofusarin's chemical properties, including its stability and reactivity, have been explored through synthetic approaches. The molecule exhibits atropisomeric instability, which poses challenges for its synthesis and application in studies. Furthermore, the enzymatic pathways for its biosynthesis offer insights into its chemical behavior in biological systems (Qi et al., 2018).

Scientific Research Applications

Production of Natural Colorants

  • Scientific Field: Biochemistry and Biotechnology .
  • Application Summary: Aurofusarin is a fungal pigment produced by Fusarium graminearum. It’s being explored as a source of naturally-produced colorants due to the increasing demand for products from natural sources .
  • Methods of Application: The production of Aurofusarin was enhanced through genetic engineering. Overexpression of the transcription factor AurR1 resulted in a significant increase of five of the eleven proteins belonging to the Aurofusarin biosynthetic pathway .
  • Results: The production of Aurofusarin was increased more than threefold in the overexpression mutant compared to the wild type, reaching levels of 270 mg/L .

Antibacterial Properties

  • Scientific Field: Microbiology .
  • Application Summary: Aurofusarin has been found to have antibacterial properties, specifically against probiotic bacteria .
  • Methods of Application: The antibacterial properties of Aurofusarin were assessed using a fast digital time-lapse microscopic method .
  • Results: The IC50 for Aurofusarin against Lactobacillus acidophilus was 8 µM, and against Bifidobacterium breve it was 64 µM .

Protection Against Animal Predators

  • Scientific Field: Ecology .
  • Application Summary: Aurofusarin has been found to protect Fusarium fungi from a wide range of animal predators .
  • Methods of Application: This application was observed in natural habitats .
  • Results: The specific results or outcomes of this application are not detailed in the available resources .

Safety And Hazards

Aurofusarin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is an increasing demand for products from natural sources, which includes a growing market for naturally-produced colorants . The availability of copper ions did not affect aurofusarin production, but future studies with other factors, such as a nitrogen and carbon source, temperature, and aeration can perhaps be more successful .

properties

IUPAC Name

5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWWTKVILIZDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157250
Record name Aurofusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurofusarin

CAS RN

13191-64-5
Record name Aurofusarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13191-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurofusarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurofusarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244432
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aurofusarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUROFUSARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG3R23SI1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
JS Gray, GCJ Martin, W Rigby - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… Nuclear magnetic resonance measurements applied to the methylated reduction products confirmed much of what had previously been established concerning the structure of …
Number of citations: 13 pubs.rsc.org
RJN Frandsen, C Schütt, BW Lund, D Staerk… - Journal of Biological …, 2011 - ASBMB
… In the present study, we wish to gain a fuller understanding of the aurofusarin pathway and … putative aurofusarin pump (AurT) is reassessed, and a new hypothesis for the aurofusarin …
Number of citations: 91 www.jbc.org
S Malz, MN Grell, C Thrane, FJ Maier… - Fungal Genetics and …, 2005 - Elsevier
… of aurofusarin in the cell walls. To determine the importance of this polyketide for fungal physiology and pathogenicity, aurofusarin deficient … of aurofusarin. Three F. pseudograminearum …
Number of citations: 198 www.sciencedirect.com
RJN Frandsen, NJ Nielsen, N Maolanon… - Molecular …, 2006 - Wiley Online Library
… aurofusarin, was analysed by gene replacement using Agrobacterium tumefaciens‐mediated transformation to determine the biosynthesis pathway of aurofusarin… to produce aurofusarin …
Number of citations: 202 onlinelibrary.wiley.com
JE Kim, KH Han, J Jin, H Kim, JC Kim… - Applied and …, 2005 - Am Soc Microbiol
… pigments, is involved in the production of aurofusarin, the polyketide pigment of G. zeae. … aurofusarin by G. zeae and could be used to evaluate the biological significance of aurofusarin …
Number of citations: 140 journals.asm.org
KR Westphal, RD Wollenberg, FA Herbst, JL Sørensen… - Toxins, 2018 - mdpi.com
… factor AurR1 on the aurofusarin gene cluster in Fusarium … the aurofusarin biosynthetic pathway. Further, the production of … the aurofusarin production through genetic engineering. …
Number of citations: 31 www.mdpi.com
JE Kim, J Jin, H Kim, JC Kim, SH Yun… - Applied and …, 2006 - Am Soc Microbiol
… whether overproduction or underproduction of aurofusarin affects growth and colony … aurofusarin biosynthetic genes will be used to determine the biological significance of aurofusarin …
Number of citations: 89 journals.asm.org
JE Dvorska, PF Surai, BK Speake… - British Poultry …, 2001 - Taylor & Francis
1. The effect of the mycotoxin aurofusarin on the antioxidant composition and fatty acid profile of quail eggs was investigated. 2. Thirty eight 45-d-old Japanese quails were divided into …
Number of citations: 57 www.tandfonline.com
C Qi, W Wang, KD Reichl, J McNeely… - Angewandte …, 2018 - Wiley Online Library
… dehydrogenative dimerization to a biaryl precursor for aurofusarin. Based on the work of … Retrosynthetically, we envisioned that aurofusarin (2) may be accessed through oxidation of …
Number of citations: 25 onlinelibrary.wiley.com
K Jarolim, K Wolters, L Woelflingseder, G Pahlke… - Toxicology Letters, 2018 - Elsevier
Aurofusarin (AURO), a dimeric naphthoquinone, is produced by Fusarium fungi. Although frequently found in food and feed, toxicological studies are limited. Hence, the in vitro toxicity …
Number of citations: 36 www.sciencedirect.com

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